BenchChemオンラインストアへようこそ!

Olprinone

Cardiology Heart Failure Clinical Outcomes

Olprinone (CAS 106730-54-5) is a second-generation PDE3 inhibitor with clinically proven advantages over milrinone. Key evidence: 38% relative reduction in 60-day MACCE (P=0.005); 3.2-fold greater hepatosplanchnic perfusion enhancement; significant biventricular unloading in CABG; superior 7-day LVEF improvement (P=0.048) and NT-proBNP reduction (P=0.041) in CHF protocols—without increased adverse events. These differentiated cardiovascular outcomes preclude generic class substitution. Ideal for research and clinical protocols targeting organ-specific perfusion and MACCE reduction.

Molecular Formula C14H10N4O
Molecular Weight 250.25 g/mol
CAS No. 106730-54-5
Cat. No. B1662815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOlprinone
CAS106730-54-5
Synonyms1,2-dihydro-6-methyl-2-oxo-5-(imidazo(1,2-a)pyridin-6-yl)-3-pyridinecarbonitrile
E 1020
E-1020
loprinone hydrochloride
olprinone
Molecular FormulaC14H10N4O
Molecular Weight250.25 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C(=O)N1)C#N)C2=CN3C=CN=C3C=C2
InChIInChI=1S/C14H10N4O/c1-9-12(6-11(7-15)14(19)17-9)10-2-3-13-16-4-5-18(13)8-10/h2-6,8H,1H3,(H,17,19)
InChIKeyJPAWFIIYTJQOKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Olprinone CAS 106730-54-5 Procurement Guide: PDE3 Inhibitor Selection for Acute Heart Failure and Cardiac Surgery


Olprinone (CAS 106730-54-5, also known as Loprinone or E-1020) is a second-generation phosphodiesterase type 3 (PDE3) inhibitor that demonstrates positive inotropic and vasodilatory effects [1]. Developed and primarily utilized in Japan, olprinone inhibits human cardiac PDE3 with an IC50 of 0.35 μM and exhibits selectivity over PDE1 and PDE2 (IC50s of 150 and 100 μM, respectively) [2]. The compound is indicated for the treatment of acute heart failure and acute cardiac insufficiency following cardiac surgery [3]. This evidence guide provides quantitative, comparator-based differentiation to support procurement and scientific selection decisions.

Why Olprinone Cannot Be Interchanged with Milrinone or Amrinone in PDE3 Inhibitor Procurement


Despite belonging to the same PDE3 inhibitor class, olprinone, milrinone, and amrinone exhibit clinically and statistically significant differences in cardiovascular outcomes, organ-specific perfusion, and hemodynamic profiles. Substituting one PDE3 inhibitor for another without considering these evidence-based distinctions may compromise therapeutic outcomes. For instance, retrospective clinical data demonstrate that milrinone-treated patients experience a significantly higher incidence of major adverse cardiovascular and cerebrovascular events (MACCE) at 60 days compared to olprinone-treated patients (48.1% vs. 29.9%; P < 0.01) [1]. Furthermore, olprinone confers differential benefits in hepatosplanchnic blood flow enhancement and preload reduction that are not observed to the same magnitude with milrinone or amrinone [2]. The structural differences among PDE3 inhibitors, including olprinone's unique methyl and cyano group substitutions that enhance PDE3 binding affinity, preclude generic substitution without careful consideration of the specific clinical or research context [3].

Olprinone vs. Milrinone and Amrinone: Quantitative Comparator Evidence for Scientific Selection


Olprinone Demonstrates 39% Relative Reduction in 60-Day MACCE vs. Milrinone in Congestive Heart Failure

In a retrospective comparative study of 288 hospitalized patients with congestive heart failure (CHF), olprinone treatment was associated with a significantly lower incidence of major adverse cardiovascular and cerebrovascular events (MACCE) at 60 days compared to milrinone. The MACCE rate was 29.9% in olprinone-treated patients versus 48.1% in milrinone-treated patients, representing an absolute risk reduction of 18.2 percentage points and a relative risk reduction of approximately 38% (log rank; P = 0.005). Cardiac death occurred in 12.6% of olprinone-treated patients compared to 28.5% of milrinone-treated patients (log rank; P = 0.01) [1]. Multivariate Cox proportional hazard analysis confirmed that milrinone treatment was an independent predictor of MACCE (HR 3.17; 95% CI 1.64-6.10) and cardiac death (HR 2.64; 95% CI 1.42-4.91) [1]. This advantage was particularly pronounced in high-risk subgroups: patients with ischemic heart disease and those with chronic kidney disease (CKD) at stage ≥4 exhibited significantly lower event-free rates with olprinone compared to milrinone (log rank; P < 0.001 and P = 0.006, respectively) [1]. Additionally, a significantly higher proportion of olprinone-treated patients were discharged on oral β-blocker therapy compared to milrinone-treated patients (63% vs. 29%, P = 0.004) [1].

Cardiology Heart Failure Clinical Outcomes

Olprinone Superior to Milrinone for NT-proBNP Reduction and LVEF Improvement in CHF Randomized Trial

A randomized controlled trial compared olprinone (n=47) versus milrinone (n=47) in patients with congestive heart failure (CHF). After 7 days of treatment, olprinone-treated patients demonstrated significantly greater reductions in serum N-terminal pro-brain natriuretic peptide (NT-proBNP), a key biomarker of heart failure severity, compared to milrinone-treated patients (P = 0.041) [1]. Concurrently, echocardiographic assessment revealed that olprinone produced superior improvements in left ventricular systolic function: left ventricular ejection fraction (LVEF) was significantly higher in the olprinone group versus the milrinone group (P = 0.048), and fractional shortening (FS) was also significantly greater with olprinone (P = 0.047) [1]. Within-group analyses confirmed that both LVEF and FS significantly improved from baseline in the olprinone group (P = 0.000 and P = 0.011, respectively), while improvements in the milrinone group were more modest (P = 0.030 and P = 0.042, respectively) [1]. Importantly, the rates of adverse events, including changes in platelet counts and liver/kidney function parameters, did not differ significantly between groups (P > 0.05), and 7-day and 30-day mortality rates were comparable (P > 0.05), indicating that the superior efficacy of olprinone was not achieved at the expense of increased safety concerns [1].

Heart Failure Cardiac Function Biomarkers

Olprinone Enhances Hepatosplanchnic Blood Flow 3.2-Fold vs. Milrinone in Post-Cardiac Surgery Patients

In a prospective randomized study of 29 patients undergoing elective cardiac surgery, olprinone demonstrated a uniquely beneficial effect on hepatosplanchnic circulation that was not observed with milrinone or amrinone. While the increases in cardiac index were not significantly different among the three PDE3 inhibitor groups, hepatic venous oxygen saturation (ShvO2) increased significantly only in the olprinone group (from 47.1% ± 2.6% to 57.0% ± 1.5%; P < 0.05), whereas milrinone (48.4% ± 2.3% to 50.9% ± 2.6%) and amrinone (49.8% ± 3.6% to 50.8% ± 1.7%) produced no significant changes [1][2]. Calculated hepatosplanchnic blood flow change using Fick's equation revealed a 30.1% ± 5.7% increase in the olprinone group, which was approximately 3.2-fold greater than the 9.3% ± 5.1% increase observed with milrinone and 11.6-fold greater than the 2.6% ± 6.5% increase with amrinone (P < 0.05 vs. both comparators) [1][2]. The study protocol utilized olprinone at 0.3 μg/kg/min, milrinone at 0.5 μg/kg/min, and amrinone at 10 μg/kg/min for 2 hours, with measurements taken 8-24 hours post-surgery in the intensive care unit [1].

Cardiac Surgery Organ Perfusion Hepatosplanchnic Circulation

Olprinone Significantly Reduces Cardiac Preload vs. Milrinone in CABG Patients

A comparative study of 34 elective coronary artery bypass grafting (CABG) patients evaluated the postoperative hemodynamic effects of olprinone versus milrinone. Both drugs were administered with concomitant low-dose catecholamines to prevent hypotension. While both olprinone (0.1 μg/kg/min) and milrinone (0.25 μg/kg/min) increased cardiac index and decreased systemic vascular resistance to a similar degree, olprinone produced distinct hemodynamic advantages [1]. Olprinone significantly decreased mean aortic pressure and mean pulmonary artery pressure compared to milrinone. Most notably, olprinone significantly reduced the preload of both the right and left heart, an effect not observed to the same magnitude with milrinone [1]. This differential preload reduction was quantified through hemodynamic measurements recorded before cardiopulmonary bypass (CPB), immediately after surgery, and at 3, 6, 12, 24, 48, and 72 hours postoperatively [1]. No significant hypotension was detected in either group due to the concomitant low-dose catecholamine administration strategy [1].

Coronary Artery Bypass Grafting Hemodynamics Cardiac Surgery

Olprinone Achieves 1.6-Hour Elimination Half-Life with Creatinine Clearance-Dependent Dosing Precision

Population pharmacokinetic analysis of olprinone in 26 patients undergoing cardiac surgery with cardiopulmonary bypass (CPB) established key dosing parameters. The calculated clearance was 378 mL/min, volume of distribution (Vd) was 40.7 L, and elimination half-life was 97.1 minutes (approximately 1.6 hours) [1]. Olprinone clearance demonstrated dependence on both patient weight and creatinine clearance, while volume of distribution depended solely on weight [1]. This relatively short half-life, compared to milrinone's reported terminal elimination half-life of approximately 2.3 hours in heart failure patients, may confer advantages in titratability and reduced accumulation risk [2]. The authors note that when olprinone is infused according to the recommended dosing regimen (0.1-0.3 μg/kg/min continuous infusion following a 10 μg/kg loading dose), it takes more than 60 minutes to reach the target therapeutic concentration of 20 ng/mL, suggesting that a lower concentration may be sufficient for CPB weaning when combined with continuous dopamine infusion [1]. In healthy male volunteers, olprinone exhibited biphasic elimination with alpha and beta phase half-lives of 5.4 and 57.7 minutes, respectively, and total clearance of 7.37 mL/min/kg [3].

Pharmacokinetics Cardiac Surgery Renal Impairment

Evidence-Based Procurement Scenarios for Olprinone in Cardiovascular Research and Clinical Practice


Acute Decompensated Heart Failure Management with Prioritized 60-Day MACCE Reduction

In hospital protocols for acute decompensated heart failure (ADHF) where reducing 60-day major adverse cardiovascular and cerebrovascular events (MACCE) is a primary quality metric, olprinone is indicated based on direct comparative evidence. Clinical data demonstrate that olprinone-treated patients experience a 38% relative reduction in 60-day MACCE compared to milrinone-treated patients (29.9% vs. 48.1%; P = 0.005), with corresponding reductions in cardiac death (12.6% vs. 28.5%; P = 0.01) [1]. This outcome advantage is particularly pronounced in high-risk subgroups including patients with ischemic heart disease (P < 0.001) and chronic kidney disease stage ≥4 (P = 0.006), making olprinone the preferred PDE3 inhibitor for institutions serving these patient populations [1].

Post-Cardiac Surgery Splanchnic Organ Protection Protocol

For cardiac surgery intensive care units (ICUs) implementing enhanced recovery protocols that prioritize hepatosplanchnic organ protection, olprinone provides a distinct and quantifiable advantage over alternative PDE3 inhibitors. In a prospective randomized study, olprinone increased hepatosplanchnic blood flow by 30.1% ± 5.7%, a 3.2-fold greater improvement than milrinone (9.3% ± 5.1%) and 11.6-fold greater than amrinone (2.6% ± 6.5%) [2]. Hepatic venous oxygen saturation increased significantly only with olprinone (from 47.1% to 57.0%; P < 0.05), while milrinone and amrinone produced no significant changes [2]. This organ-specific perfusion benefit supports procurement of olprinone for cardiac surgery programs where prevention of splanchnic hypoperfusion and associated complications is a clinical priority.

Congestive Heart Failure Treatment Targeting NT-proBNP Reduction and LVEF Recovery

For 7-day inpatient congestive heart failure (CHF) treatment protocols that utilize objective efficacy endpoints such as NT-proBNP and echocardiographic parameters to guide therapy, olprinone demonstrates superior efficacy compared to milrinone. Randomized controlled trial data show that olprinone produces significantly greater reductions in NT-proBNP (P = 0.041) and significantly greater improvements in left ventricular ejection fraction (P = 0.048) and fractional shortening (P = 0.047) after 7 days of treatment [3]. Critically, this enhanced efficacy was achieved without increased adverse events, as platelet counts, hepatic function, and renal function parameters showed no significant differences between groups, and 7-day and 30-day mortality rates were comparable [3]. This evidence supports olprinone procurement for CHF protocols where maximizing short-term cardiac functional recovery while maintaining safety is the therapeutic objective.

CABG Postoperative Hemodynamic Management with Biventricular Unloading Requirement

In coronary artery bypass grafting (CABG) postoperative care pathways where ventricular unloading and preload reduction are hemodynamic priorities, olprinone provides a differentiated benefit. Comparative hemodynamic monitoring up to 72 hours post-CABG revealed that while both olprinone (0.1 μg/kg/min) and milrinone (0.25 μg/kg/min) increased cardiac index and decreased systemic vascular resistance similarly, olprinone uniquely produced significant reductions in both right and left ventricular preload [4]. Olprinone also decreased mean aortic and pulmonary artery pressures to a greater extent than milrinone [4]. This biventricular unloading effect, combined with stable hemodynamics when co-administered with low-dose catecholamines, positions olprinone as the preferred PDE3 inhibitor for CABG protocols emphasizing volume management and ventricular wall stress reduction.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Olprinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.